molecular formula C10H14N2O2 B1319955 N-(4-Aminophenyl)-3-methoxypropanamide

N-(4-Aminophenyl)-3-methoxypropanamide

Cat. No.: B1319955
M. Wt: 194.23 g/mol
InChI Key: FSOOQKAYNBTFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-3-methoxypropanamide is an amide derivative featuring a propanamide backbone substituted with a methoxy group at the third carbon and a 4-aminophenyl moiety attached to the nitrogen atom. The amino group at the para position of the phenyl ring contributes to its electronic and hydrogen-bonding properties, while the methoxy group may influence solubility and metabolic stability .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(4-aminophenyl)-3-methoxypropanamide

InChI

InChI=1S/C10H14N2O2/c1-14-7-6-10(13)12-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

FSOOQKAYNBTFDD-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-(4-Aminophenyl)-3-methoxypropanamide with analogs:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference ID
This compound 4-aminophenyl, 3-methoxy C₁₀H₁₄N₂O₂ Resonance-stabilized amide bond
3-Chloro-N-(4-methoxyphenyl)propanamide 4-methoxyphenyl, 3-chloro C₁₀H₁₂ClNO₂ C=O bond length: 1.2326 Å; C–H···O interactions
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide 4-methoxyphenyl, R-configuration, branched alkyl C₁₉H₂₃NO₂ Radiolabeled for pharmacokinetic studies
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide 4-chlorobenzyl, cyano, 4-methoxyphenylamino C₁₈H₁₇ClN₃O₂ Enhanced polarity due to cyano group
N-(2-Methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide 2-methoxy-5-nitrophenyl, 4-methoxyphenyl C₁₇H₁₇N₂O₅ Electron-withdrawing nitro group alters reactivity

Key Observations :

  • Steric Effects : Bulky groups like tetrahydro-2H-pyran () reduce solubility but improve membrane permeability, whereas methoxy groups balance hydrophobicity and metabolic stability .
  • Bonding Patterns : Crystal structures (e.g., ) reveal that amide resonance (C=O bond length ~1.23 Å) is consistent across analogs, but substituents influence intermolecular interactions (e.g., C–H···O contacts in chloro derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.